molecular formula C10H10BrClN2 B13889190 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile

Katalognummer: B13889190
Molekulargewicht: 273.55 g/mol
InChI-Schlüssel: FPJVZCGCIWRLRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is a chemical compound that belongs to the class of halogenated nicotinonitriles. This compound is characterized by the presence of bromine, chlorine, and a tert-butyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable nicotinonitrile derivative, followed by the introduction of the tert-butyl group and chlorination under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation reactions.

Analyse Chemischer Reaktionen

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the tert-butyl group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile can be compared with other halogenated nicotinonitriles, such as:

    5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol: This compound also contains a bromine and tert-butyl group but differs in its core structure and fluorine substitution.

    5-Bromo-6-fluoro-1H-benzo[d]imidazole: Similar in having a bromine atom but differs in the presence of a fluorine atom and benzoimidazole core.

The uniqueness of this compound lies in its specific combination of halogen atoms and the tert-butyl group, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10BrClN2

Molekulargewicht

273.55 g/mol

IUPAC-Name

5-bromo-6-tert-butyl-2-chloropyridine-3-carbonitrile

InChI

InChI=1S/C10H10BrClN2/c1-10(2,3)8-7(11)4-6(5-13)9(12)14-8/h4H,1-3H3

InChI-Schlüssel

FPJVZCGCIWRLRS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=C(C(=N1)Cl)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.